2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring, along with a propene chain. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(2-cyano-3-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxide salts in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Addition Reactions: Electrophiles like hydrogen halides (HCl, HBr) or nucleophiles like Grignard reagents in anhydrous conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce halogenated or hydroxylated products.
Scientific Research Applications
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene involves its interaction with molecular targets and pathways in biological systems. The presence of the cyano and fluorine groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The bromine atom can also participate in covalent bonding with target molecules, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyano-3-fluorophenyl)-1-propene: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-3-phenyl-1-propene: Lacks the cyano and fluorine groups, resulting in different chemical and biological properties.
2-Bromo-3-(2-cyano-4-fluorophenyl)-1-propene: Similar structure but with a different position of the fluorine atom, which can influence its reactivity and interactions.
Uniqueness
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is unique due to the combination of the bromine, cyano, and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for exploring new chemical transformations and developing novel therapeutic agents.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCDDHUFQMOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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